

Application Note: Freon-11 as a Reference Compound in Fluorine-19 NMR

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Compound of Interest

Compound Name:	Freon-11
CAS No.:	11126-05-9
Cat. No.:	B1174993

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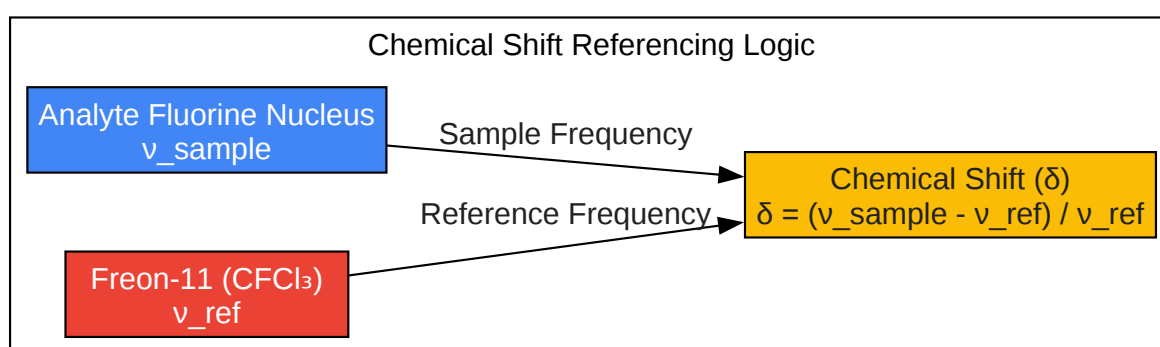
Introduction

Fluorine-19 Nuclear Magnetic Resonance (^{19}F NMR) spectroscopy is a pivotal analytical technique in modern chemistry, particularly in the pharmaceutical and materials science sectors.^{[1][2]} Its utility stems from the favorable properties of the ^{19}F nucleus: a spin of 1/2, 100% natural abundance, and high sensitivity, which is approximately 83% that of the proton (^1H).^[1] A key feature of ^{19}F NMR is its extensive chemical shift range, often spanning over 400 ppm, which provides exquisite sensitivity to the local electronic environment of the fluorine atom.^{[1][3][4]}

To ensure the accuracy and reproducibility of ^{19}F NMR data, a reliable reference compound is essential. Historically, trichlorofluoromethane (CFCl_3), commonly known as **Freon-11**, has been the universally accepted primary reference standard, with its resonance frequency defined as 0 ppm.^{[5][6][7][8]} This application note provides detailed protocols for the use of **Freon-11** as a reference compound, discusses its advantages and disadvantages, and presents relevant data for its application in ^{19}F NMR spectroscopy.

Rationale for Using a Reference Compound

In NMR spectroscopy, the resonance frequency of a nucleus is dependent on the strength of the external magnetic field. To report chemical shifts that are independent of the spectrometer's field strength, a standard reference is used. The chemical shift (δ) is then calculated as the difference between the resonance frequency of the sample nucleus (ν_{sample}) and the reference nucleus (ν_{ref}), divided by the resonance frequency of the reference, expressed in parts per million (ppm).



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Caption: Logical relationship for chemical shift referencing in NMR.

Properties of Freon-11 (CFCl₃)

Freon-11 is a chlorofluorocarbon (CFC) that exists as a colorless, volatile liquid at room temperature.[8] Its properties make it a suitable, albeit problematic, reference standard for ¹⁹F NMR.

Property	Value
Chemical Formula	CCl ₃ F
Molar Mass	137.37 g/mol
Boiling Point	23.77 °C (74.79 °F)[8]
¹⁹ F NMR Chemical Shift	0.0 ppm (by definition)[5]
Signal Multiplicity	Singlet

Advantages and Disadvantages of Freon-11

The selection of **Freon-11** as the primary reference was based on several advantageous characteristics. However, its use is now significantly curtailed due to environmental regulations.

Advantages	Disadvantages
Sharp, Single Resonance: Provides a single, sharp peak that does not typically interfere with analyte signals.	High Volatility: The low boiling point makes it difficult to handle and can lead to concentration changes and inaccurate quantification if not properly contained.[9]
Chemical Inertness: Generally unreactive with a wide range of analytes and solvents.	Environmental Hazard: As an ozone-depleting substance, its production and use are restricted under the Montreal Protocol.[8][9]
Established Reference: The vast majority of historical ¹⁹ F NMR data is referenced to CFCl ₃ , ensuring consistency with legacy data.[5][10]	Limited Aqueous Solubility: Not ideal for direct use in biological or aqueous samples.[9]

Experimental Protocols

Due to its volatility, **Freon-11** is most commonly used as an external reference. However, for certain applications, it can be used as an internal standard with appropriate precautions.

Protocol for External Referencing

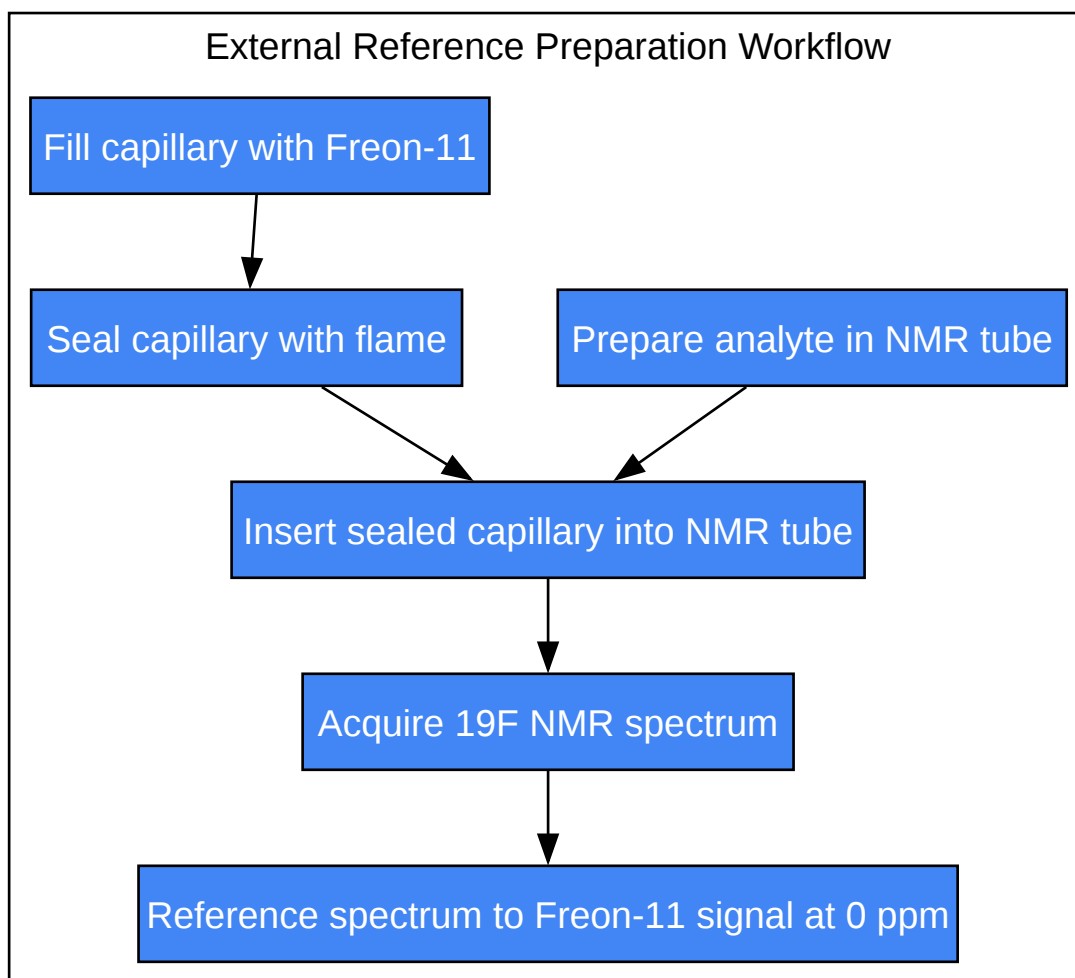
External referencing is the most common method for using **Freon-11**, as it avoids direct contact with the sample.

Materials:

- Trichlorofluoromethane (CFCI_3)
- Glass capillary tube (e.g., 1.5 mm O.D.)
- Heat source (e.g., flame torch)
- Syringe
- Analyte solution in a 5 mm NMR tube

Procedure:

- In a well-ventilated fume hood, use a syringe to carefully draw a small amount of liquid **Freon-11**.
- Inject the **Freon-11** into a glass capillary tube, filling it to a height of approximately 1-2 cm.
- Carefully seal the open end of the capillary using a flame. Ensure a complete seal to prevent leakage.
- Allow the sealed capillary to cool completely.
- Gently insert the sealed capillary into the NMR tube containing the analyte solution.
- The sample is now ready for ^{19}F NMR analysis. The spectrometer is instructed to reference the sharp singlet from the capillary to 0.0 ppm.



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Caption: Workflow for preparing an external **Freon-11** standard.

Protocol for Internal Referencing

Internal referencing can provide higher accuracy but is often avoided due to the volatility and potential for interaction with the analyte.

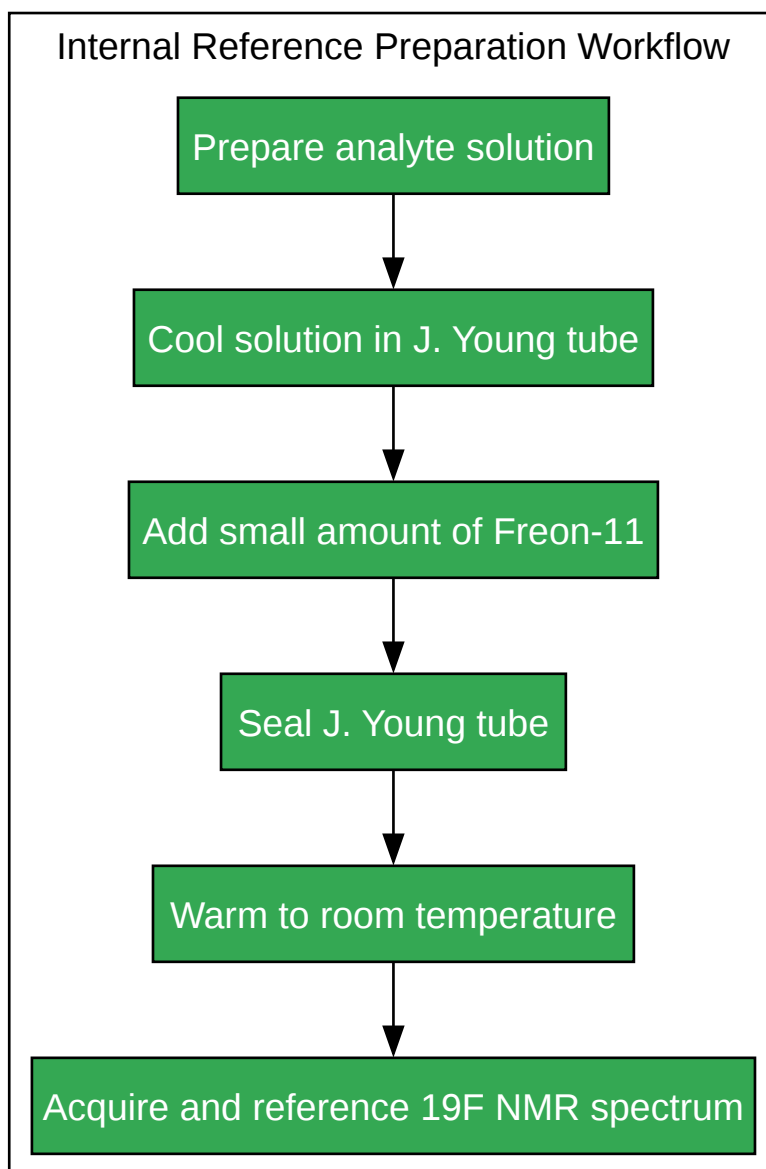
Materials:

- Trichlorofluoromethane (CFCl_3)
- Analyte

- Deuterated solvent (non-reactive with CFCl_3)
- Micropipette
- Sealed NMR tube (e.g., J. Young tube)

Procedure:

- Prepare a stock solution of the analyte in the chosen deuterated solvent.
- Transfer a known volume of the analyte solution to a J. Young NMR tube.
- Cool the NMR tube in a cold bath (e.g., dry ice/acetone) to minimize the evaporation of **Freon-11**.
- In a fume hood, add a small, precise amount (typically $<0.1\%$ v/v) of **Freon-11** to the cold analyte solution using a chilled micropipette.
- Seal the J. Young tube immediately.
- Allow the sample to slowly warm to room temperature before analysis.
- Acquire the ^{19}F NMR spectrum and reference the CFCl_3 signal to 0.0 ppm.



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Caption: Workflow for preparing an internal **Freon-11** standard.

Data Acquisition and Processing

When setting up a ^{19}F NMR experiment, it is crucial to account for the wide chemical shift range of fluorine.

- Spectral Width: Initially, a large spectral width (e.g., 200-300 ppm) should be used to ensure all signals are observed.[3]

- Decoupling: For simplified spectra, proton decoupling ($^{19}\text{F}\{^1\text{H}\}$) is commonly employed.[11]
- Referencing: After data acquisition, the spectrum should be manually referenced by setting the peak corresponding to **Freon-11** to 0.0 ppm. Modern NMR software allows for indirect referencing based on the deuterium lock signal, but direct referencing to an internal or external standard is more accurate.[3][9]

Conclusion and Alternatives

Trichlorofluoromethane (**Freon-11**) has been the cornerstone of ^{19}F NMR referencing, and understanding its use is essential for interpreting a vast body of scientific literature. The protocols outlined provide a framework for its application. However, due to significant environmental concerns and handling difficulties, the scientific community is increasingly adopting alternative reference standards.[9] For aqueous solutions, compounds like trifluoroacetic acid (TFA) or sodium 4,4-dimethyl-4-silapentane-1-sulfonate (DSS) with a known offset from CFCl_3 are often used. For organic solvents, other inert, fluorinated compounds with a single resonance far from the region of interest may be suitable. When reporting ^{19}F NMR data, it is crucial to explicitly state the reference compound and method used (internal or external) to ensure clarity and reproducibility.[6]

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